N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide
Description
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(16-12-6-10-13-7-4-5-11-15(13)16)20-18-17(21-24-22-18)14-8-2-1-3-9-14/h1-12H,(H,20,22,23) |
InChI Key |
HUZWLMYGWFIHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene and phenyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or naphthalene rings.
Cyclization: The oxadiazole ring can participate in cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include solvents like THF, ethanol, and toluene, and catalysts such as piperidine and CDI. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives .
Scientific Research Applications
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Material Science: The compound is explored for its use in high-energy materials due to its favorable oxygen balance and positive heat of formation.
Fluorescent Sensors: It can be used as a fluorescent chemosensor for detecting electron-deficient species such as nitro-explosive components.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
The compound 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () shares a naphthalene-thioester linkage but differs in the heterocycle (1,3,4-oxadiazole vs. 1,2,5-oxadiazole). For instance, 1,3,4-oxadiazoles are more electron-deficient, which may reduce stability under acidic conditions compared to 1,2,5-oxadiazoles .
Triazole and Tetrazole Derivatives
Patents () highlight N-(1,3,4-oxadiazol-2-yl)- and N-(tetrazol-5-yl)arylcarboxamides as herbicides. This could enhance herbicidal activity but reduce membrane permeability compared to the target compound’s lipophilic naphthalene-oxadiazole system .
Substituent Effects
Aromatic Substituents
The phenyl group at the 4-position of the oxadiazole ring in the target compound contrasts with 5-(4-methoxybenzyl)-substituted analogs (). The methoxy group in the latter improves solubility via polar interactions but may decrease metabolic stability due to demethylation pathways. The unsubstituted phenyl in the target compound likely enhances hydrophobic interactions in biological systems .
Azo and Nitro Modifications
ANAZF (), a nitro-azo-functionalized oxadiazole, demonstrates how electron-withdrawing groups (NO₂) and conjugated azo bonds drastically alter electronic properties. Such modifications increase thermal stability but may introduce photodegradation risks, unlike the carboxamide-linked naphthalene in the target compound .
Physicochemical and Spectroscopic Properties
A comparison of key parameters is summarized below:
The target compound’s carboxamide group (C=O) and oxadiazole C=N bond align with spectroscopic signatures of analogs (e.g., 1684 cm⁻¹ for C=O in ). The absence of thioester (C=S) or nitro (NO₂) groups differentiates its stability profile .
Herbicidal Activity (Inferred from Patents)
Patents (–4) emphasize that aryl-carboxamides with 1,2,5-oxadiazole rings exhibit pre-emergent herbicidal activity. The target compound’s phenyl and naphthalene groups may enhance soil adsorption and persistence compared to smaller analogs like tetrazole derivatives, which are more water-soluble but less stable in organic matrices .
Biological Activity
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, emphasizing its structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure
The compound features a naphthalene moiety linked to a 1,2,5-oxadiazole ring through a phenyl group. The general structure can be represented as follows:
Synthesis Methods
Various synthetic pathways have been explored to produce oxadiazole derivatives. The synthesis typically involves:
- Condensation Reactions : Combining appropriate amines with carboxylic acids or their derivatives.
- Cyclization : Formation of the oxadiazole ring through cyclization reactions involving hydrazones or other precursors.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of 1,2,5-oxadiazoles exhibited cytotoxic effects against various cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring enhanced the activity significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT29 | 1.61 ± 0.92 |
| Other Oxadiazole Derivatives | Jurkat | 2.00 ± 0.85 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, several oxadiazole derivatives were found to be more effective than conventional antibiotics .
The proposed mechanism for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The oxadiazole ring is believed to play a crucial role in interacting with cellular targets that regulate these processes .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antitumor Activity :
- A study conducted on a series of oxadiazole derivatives showed that those with naphthalene substituents had enhanced growth-inhibitory effects on cancer cell lines.
- The highest activity was attributed to specific substitutions on the phenyl ring, which facilitated better interaction with target proteins involved in tumor growth .
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide, and what methodological precautions are critical?
- Methodology : The synthesis of oxadiazole-based carboxamides typically involves multi-step processes. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen), using NaH in dry DMF as a base to deprotonate intermediates . Key precautions include strict temperature control (e.g., 0–5°C for exothermic steps) and solvent purity to avoid side reactions.
- Validation : Reaction progress should be monitored via TLC or HPLC, and products purified via column chromatography. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ peaks).
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of oxadiazole-carboxamide derivatives?
- Case Study : For analogs like N-(4-chlorophenyl-oxadiazolyl)benzamide, conflicting antimicrobial data arise from substituent effects. A phenyl group at position 4 enhances lipid membrane penetration, while electron-withdrawing groups (e.g., -Cl) may reduce bioavailability .
- Methodology : Use comparative assays (e.g., MIC tests against Gram+/Gram– bacteria) under standardized conditions. Pair with logP measurements to correlate hydrophobicity and activity .
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina. For example, oxadiazole rings in analogs show strong π-π stacking with tyrosine kinase active sites .
- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond acceptors. A study on similar compounds revealed that a ClogP < 3.5 correlates with enhanced CNS permeability .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic inhibition?
- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants () for targets like acetylcholinesterase. For example, naphthalene-carboxamides exhibit mixed inhibition with values in the µM range .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., H-bonding) vs. entropic (hydrophobic) interactions .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Strategy : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent evaporation. For example, PEGylation improves aqueous solubility of naphthalene derivatives by 20-fold .
Q. What steps mitigate degradation during long-term storage?
- Solution : Store under argon at -20°C in amber vials. LC-MS stability studies show <5% degradation over 6 months under these conditions .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for materials science applications?
- Evidence : Oxadiazole-naphthalene hybrids exhibit fluorescence (λem = 450 nm) and have been tested as OLED emitters. Quantum yield measurements (Φ = 0.45) suggest utility in optoelectronics .
Q. What agrochemical potential does this compound hold?
- Herbicidal Activity : Patent data show oxadiazole-carboxamides inhibit acetolactate synthase (ALS), a target in weed control. Field trials with analogs report 90% weed suppression at 50 g/ha .
Critical Analysis of Contradictory Data
- Example : While some studies report potent anticancer activity (IC50 = 1.2 µM in HeLa cells ), others note cytotoxicity only at >10 µM . This discrepancy may stem from assay variability (e.g., serum content in media) or differences in cellular uptake.
- Resolution : Standardize protocols using CLSI guidelines and validate with 3D tumor spheroid models to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
